2-Ethyl-5-fluoropyridin-4-amine
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Overview
Description
2-Ethyl-5-fluoropyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C7H9FN2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-fluoropyridin-4-amine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For instance, diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid can yield fluorinated pyridines .
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often employs high-yield methods such as the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) for efficient fluorination .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-fluoropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution is a common reaction for fluorinated pyridines, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyridine ring, altering the compound’s properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium nitrite and hydrofluoric acid are commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines .
Scientific Research Applications
2-Ethyl-5-fluoropyridin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-5-fluoropyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it useful in medicinal chemistry .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Comparison: Compared to other fluorinated pyridines, 2-Ethyl-5-fluoropyridin-4-amine is unique due to the presence of both an ethyl group and a fluorine atom on the pyridine ring. This combination can result in distinct chemical and biological properties, such as altered reactivity and binding characteristics .
Properties
Molecular Formula |
C7H9FN2 |
---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
2-ethyl-5-fluoropyridin-4-amine |
InChI |
InChI=1S/C7H9FN2/c1-2-5-3-7(9)6(8)4-10-5/h3-4H,2H2,1H3,(H2,9,10) |
InChI Key |
GVCVPRLIBTZZSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=N1)F)N |
Origin of Product |
United States |
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